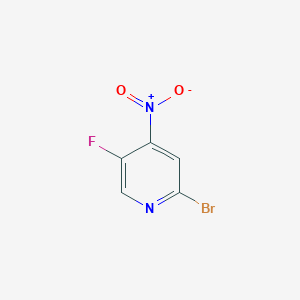

2-Bromo-5-fluoro-4-nitropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

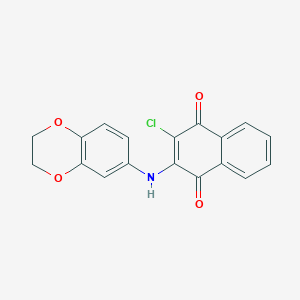

2-Bromo-5-fluoro-4-nitropyridine is a chemical compound with the molecular weight of 220.99 . It is usually in a liquid form .

Synthesis Analysis

The synthesis of 2-Bromo-5-fluoro-4-nitropyridine involves various chemical syntheses. For instance, its derivatives are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil.Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-5-fluoro-4-nitropyridine . The InChI code is 1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H .Chemical Reactions Analysis

2-Bromo-5-fluoro-4-nitropyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-nitropyridine is a liquid at room temperature . It has a molecular weight of 220.99 .Aplicaciones Científicas De Investigación

- Details : Researchers use this compound in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Suzuki-Miyaura Coupling Reactions

α-Arylation of Esters

Mecanismo De Acción

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-4-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Bromo-5-fluoro-4-nitropyridine might interact with its targets in a unique manner, potentially involving the transfer of fluorine atoms.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that 2-Bromo-5-fluoro-4-nitropyridine could potentially influence a variety of biochemical pathways, depending on the context of its use.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution

Result of Action

It’s known that the compound can be used in the synthesis of various biologically active compounds , suggesting that its action could result in a wide range of molecular and cellular effects.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Direcciones Futuras

2-Bromo-5-fluoro-4-nitropyridine is utilized in various chemical syntheses. Its derivatives are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil. It can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines . These properties make it a valuable compound in chemical research and could lead to new discoveries in the future.

Propiedades

IUPAC Name |

2-bromo-5-fluoro-4-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUYYUIDRLAKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/no-structure.png)

![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)

![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-bromophenyl)methanone](/img/structure/B2402869.png)